molecular formula C15H21NO3 B8237998 tert-Butyl N-(3-hydroxy-3-phenylcyclobutyl)carbamate

tert-Butyl N-(3-hydroxy-3-phenylcyclobutyl)carbamate

Cat. No.: B8237998
M. Wt: 263.33 g/mol
InChI Key: OABBYFVELSYNSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(1s,3s)-3-hydroxy-3-phenylcyclobutyl]carbamate: is an organic compound characterized by a tert-butyl carbamate group attached to a cyclobutyl ring with a hydroxy and phenyl substituent

Preparation Methods

The synthesis of tert-Butyl N-(3-hydroxy-3-phenylcyclobutyl)carbamate typically involves organic synthesis techniques. One common method includes the reaction of tert-butyl carbamate with a suitable cyclobutyl precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or other transition metals to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, scaling up the reaction while ensuring safety and efficiency.

Chemical Reactions Analysis

tert-Butyl N-[(1s,3s)-3-hydroxy-3-phenylcyclobutyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl N-[(1s,3s)-3-hydroxy-3-phenylcyclobutyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-hydroxy-3-phenylcyclobutyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and phenyl groups on the cyclobutyl ring can participate in hydrogen bonding and hydrophobic interactions, respectively, facilitating binding to specific sites on the target molecules. This binding can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

tert-Butyl N-[(1s,3s)-3-hydroxy-3-phenylcyclobutyl]carbamate can be compared with other similar compounds such as:

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-3-phenylcyclobutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-14(2,3)19-13(17)16-12-9-15(18,10-12)11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABBYFVELSYNSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.